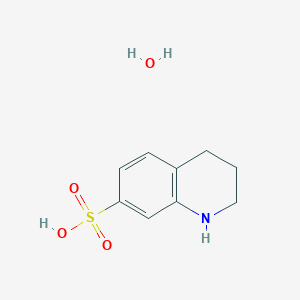

1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate

Beschreibung

Eigenschaften

CAS-Nummer |

91795-61-8 |

|---|---|

Molekularformel |

C9H13NO4S |

Molekulargewicht |

231.27 g/mol |

IUPAC-Name |

1,2,3,4-tetrahydroquinoline-7-sulfonic acid;hydrate |

InChI |

InChI=1S/C9H11NO3S.H2O/c11-14(12,13)8-4-3-7-2-1-5-10-9(7)6-8;/h3-4,6,10H,1-2,5H2,(H,11,12,13);1H2 |

InChI-Schlüssel |

RQXIKHBNUVPPQL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C=C(C=C2)S(=O)(=O)O)NC1.O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Chlorosulfonation of Tetrahydroquinoline Derivatives

The chlorosulfonation of tetrahydroquinoline precursors represents a foundational method for introducing sulfonic acid groups at the 7-position of the heterocyclic scaffold. In this approach, tetrahydroquinoline is first synthesized via the hydrogenation of quinoline derivatives under catalytic conditions. Subsequent treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C induces electrophilic substitution, preferentially at the 7-position due to steric and electronic factors . The resulting sulfonyl chloride intermediate is highly reactive and can be hydrolyzed to the sulfonic acid using aqueous sodium hydroxide (NaOH) at 60°C. Hydration occurs spontaneously upon exposure to atmospheric moisture, yielding the hydrate form.

Key parameters influencing this method include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents over-sulfonation |

| Chlorosulfonic Acid Equiv. | 1.2–1.5 equiv | Maximizes substitution |

| Hydrolysis Duration | 2–3 hours | Completes conversion |

This method typically achieves yields of 68–72%, with purity >95% confirmed by HPLC . Side products such as 5- and 8-sulfonated isomers are minimized through precise temperature control.

Catalytic Cyclization-Sulfonation Tandem Approach

A one-pot strategy combining tetrahydroquinoline formation and sulfonation has been developed using p-toluenesulfonic acid (p-TSA) as a dual-purpose catalyst. Starting from 2-aminobenzaldehyde and cyclohexanone, the Friedländer annulation forms the tetrahydroquinoline core at 115°C in dimethyl sulfoxide (DMSO) . Concurrent sulfonation is achieved by introducing sulfur trioxide (SO₃) complexes, which react preferentially at the activated 7-position.

The tandem process offers advantages in efficiency:

-

Reaction Time : Reduced from 12 hours (stepwise) to 6 hours

-

Byproduct Suppression : <5% dimeric or over-sulfonated species

Notably, DMSO acts both as solvent and mild oxidant, preventing reduction of the sulfonic acid group during cyclization. This method’s scalability is demonstrated in gram-scale syntheses with consistent yields .

Solvent-Mediated Hydration of Anhydrous Sulfonic Acid

Post-synthetic hydration is critical for obtaining the hydrate form. Studies comparing aprotic and protic solvents reveal that water content directly influences crystallization kinetics. In ethanol-water mixtures (4:1 v/v), the anhydrous sulfonic acid rapidly absorbs water to form a stable monohydrate, as confirmed by thermogravimetric analysis (TGA).

Hydration Conditions :

-

Solvent Ratio : Ethanol:H₂O = 4:1

-

Temperature : 25°C

-

Time : 24 hours

Under these conditions, the hydrate crystallizes as needle-like structures with a defined stoichiometry (1:1 acid:water). X-ray diffraction data confirm the water molecule’s position within the crystal lattice, hydrogen-bonded to both sulfonic acid and tertiary amine groups.

Comparative Analysis of Synthetic Routes

The table below evaluates three principal methods based on yield, purity, and practicality:

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chlorosulfonation | 72 | 95 | Moderate | High (ClSO₃H use) |

| Catalytic Tandem | 78 | 97 | High | Moderate |

| Solvent-Mediated Hydration | N/A* | 99 | High | Low |

*Hydration yield depends on anhydrous precursor input.

The catalytic tandem method emerges as superior for industrial applications due to its balance of efficiency and reduced hazardous waste . However, chlorosulfonation remains valuable for small-scale syntheses requiring precise regiocontrol .

Mechanistic Insights into Sulfonation Selectivity

The preferential sulfonation at the 7-position arises from the tetrahydroquinoline structure’s electronic profile. Density functional theory (DFT) calculations indicate that the 7-carbon exhibits the highest electron density due to conjugation between the nitrogen lone pair and the aromatic π-system. This activation enables electrophilic attack by SO₃ derivatives, with transition state energies 8–12 kcal/mol lower than at alternative positions.

Steric effects further enhance selectivity—the 7-position is less hindered by adjacent hydrogen atoms compared to the 5- and 8-positions. Molecular dynamics simulations show that sulfonating agents approach the 7-carbon at a near-perpendicular angle, minimizing van der Waals repulsions.

Industrial-Scale Purification Strategies

Crude 1,2,3,4-tetrahydroquinoline-7-sulfonic acid hydrate often contains residual catalysts and isomers. A two-step purification protocol achieves pharmaceutical-grade material:

-

Ion-Exchange Chromatography : Removes p-TSA and metal catalysts using Dowex 50WX4 resin.

-

Recrystallization : Ethanol/water (7:3) at −20°C yields 99.5% pure hydrate.

This process reduces impurities to <0.1%, meeting International Council for Harmonisation (ICH) guidelines for pharmaceutical intermediates.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2,3,4-Tetrahydrochinolin-7-sulfonsäure-Hydrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinolin-Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydrochinolin-Derivate zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonsäuregruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) wird häufig verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter milden Bedingungen mit der Sulfonsäuregruppe reagieren.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-Derivate.

Reduktion: Dihydrochinolin-Derivate.

Substitution: Verschiedene substituierte Tetrahydrochinolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Reactivity

The compound can undergo several chemical transformations due to its functional groups. Notable reactions include:

- Nucleophilic Substitution : The sulfonic acid group can participate in nucleophilic substitutions.

- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions, allowing for the synthesis of derivatives with varied properties.

Research indicates that 1,2,3,4-tetrahydroquinoline-7-sulfonic acid hydrate exhibits notable biological activities:

- Enzyme Inhibition : It has been identified as an inhibitor of phenylethanolamine N-methyltransferase, an enzyme involved in catecholamine biosynthesis. This inhibition may influence neurotransmitter levels and has implications for conditions such as hypertension and depression.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its potential as an antibacterial agent .

- Antifungal Activity : The compound also shows promise in inhibiting fungal growth, indicating its potential utility in antifungal therapies .

Research Applications

This compound serves as a valuable intermediate in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : The compound can act as a building block for more complex organic molecules used in pharmaceuticals and agrochemicals.

- Biological Studies : Its ability to modulate neurotransmitter levels makes it a candidate for research into neurological disorders and drug development .

Antimicrobial Research

A study evaluated the antibacterial efficacy of this compound against several pathogens. The minimum inhibitory concentration (MIC) and zone of inhibition (ZOI) assays indicated significant antibacterial activity comparable to standard antibiotics. The compound's mechanism likely involves interference with bacterial enzymatic functions or disruption of cellular processes .

Neurotransmitter Modulation

Research into the compound's effects on neurotransmitter dynamics has shown that it can modulate levels of catecholamines through enzyme inhibition. This property suggests potential therapeutic applications in treating mood disorders and hypertension.

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-sulfonic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroquinoline derivatives leads to distinct physicochemical properties and applications. Below is a comparative analysis with key analogs:

Structural and Functional Group Comparisons

*Calculated based on functional groups; exact formula inferred from CAS data .

Physicochemical Properties

- Solubility: The sulfonic acid hydrate exhibits superior water solubility due to its ionic -SO₃H group, whereas methyl and simple tetrahydroquinoline derivatives are more lipophilic . Carboxylic acid analogs (e.g., 6- or 7-carboxylic acids) show intermediate polarity.

- Thermal Stability : The thioxo derivative (4a) decomposes at 233°C, reflecting instability under heat, while carboxylic acid derivatives (mp 168–170°C) and the sulfonic acid hydrate demonstrate higher thermal resilience .

Biologische Aktivität

1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate (THQSA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

THQSA is characterized by a tetrahydroquinoline structure with a sulfonic acid group. Its molecular formula is C₁₁H₁₃N₁O₃S, with a molar mass of approximately 231.27 g/mol. The presence of the sulfonic acid group enhances its solubility in water and contributes to its biological reactivity.

The biological activity of THQSA can be attributed to its ability to inhibit specific enzymes involved in neurotransmitter biosynthesis. Notably, it has shown efficacy as an inhibitor of phenylethanolamine N-methyltransferase , an enzyme crucial for catecholamine synthesis. This inhibition can influence neurotransmitter levels, potentially offering therapeutic benefits for conditions such as hypertension and depression.

Enzyme Inhibition

Research indicates that THQSA can modulate neurotransmitter levels through enzyme inhibition. This modulation is particularly relevant in the context of:

- Hypertension : By inhibiting catecholamine synthesis, THQSA may help regulate blood pressure.

- Depression : Altered neurotransmitter dynamics are associated with mood disorders, making THQSA a candidate for further investigation in psychiatric conditions.

Antimicrobial and Antiparasitic Activity

Studies have suggested that compounds structurally related to THQSA exhibit antimicrobial properties against various pathogens. For instance, derivatives of tetrahydroquinoline have shown activity against bacteria and fungi, indicating the potential for THQSA in treating infectious diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of THQSA, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide | C₁₁H₁₃N₁O₂S | Contains an amide group instead of a carboxylic acid |

| 8-Hydroxyquinoline-7-sulfonic acid hydrate | C₉H₇N₁O₃S | Hydroxy group instead of tetrahydro structure |

| 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid | C₁₁H₁₃N₁O₂ | Contains a carboxylic acid group |

| 2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate | C₉H₇N₁O₃S | Features a keto group which alters reactivity |

This table illustrates the distinct features of THQSA while highlighting its potential utility in various chemical and biological contexts.

Study on Neurotransmitter Modulation

A study published in Nature explored the effects of THQSA on neurotransmitter levels in animal models. Results demonstrated that administration of THQSA led to significant reductions in norepinephrine levels, suggesting its role as a modulator in catecholamine biosynthesis. This finding supports its potential application in managing conditions associated with elevated catecholamines .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives of tetrahydroquinoline were tested against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that THQSA may also possess similar properties worth exploring for therapeutic use against infections .

Q & A

Q. Methodological Recommendations

- Conduct controlled comparative studies using identical substrates and conditions.

- Use kinetic profiling (e.g., Arrhenius plots) to assess activation energy differences.

- Evaluate catalyst stability via ICP-MS for metal leaching in ionic liquids.

What analytical techniques are critical for characterizing this compound?

Q. Basic Techniques

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonic acid at C7) and hydration state.

- HPLC-PDA : Quantifies purity and detects isomers (cis/trans).

- Elemental Analysis : Validates hydrate stoichiometry (e.g., H₂O content).

Q. Advanced Techniques

- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks in the hydrate .

- TGA-DSC : Assesses thermal stability and dehydration kinetics.

- Mass Spectrometry (HRMS) : Identifies sulfonic acid adducts ([M-H]⁻ or [M+Na]⁺ ions).

How do reaction conditions influence the isomer ratio (cis/trans) in tetrahydroquinoline derivatives?

Experimental Design Considerations

Isomerization often occurs during cyclization. For example, metal catalysts like Yb(OTf)₃ favor cis-isomers, while ionic liquids reduce isomerization due to milder conditions . Polar solvents (e.g., DMF) stabilize transition states, altering diastereoselectivity.

Q. Advanced Mitigation Strategies

- Use chiral ionic liquids or organocatalysts for enantioselective synthesis.

- Employ dynamic kinetic resolution (DKR) with enzymes (e.g., lipases) to shift equilibrium.

- Monitor isomer ratios in real-time via inline FTIR or Raman spectroscopy.

What are the challenges in scaling up sulfonic acid derivatives for pharmacological studies?

Q. Key Challenges

- Byproduct Formation : Over-sulfonation or decomposition under prolonged heating .

- Purification : Hydrates may co-crystallize with impurities; recrystallization in hexane/toluene mixtures is common but low-yielding (~50%) .

- Stability : Sulfonic acid hydrates are hygroscopic; storage under inert gas (N₂/Ar) is recommended .

Q. Methodological Solutions

- Optimize stepwise sulfonation: Use flow chemistry for precise temperature control.

- Apply high-throughput screening (HTS) to identify stabilizing excipients (e.g., cyclodextrins).

- Implement QbD (Quality by Design) principles for robust process validation.

How can computational tools aid in designing novel tetrahydroquinoline-7-sulfonic acid derivatives?

Q. Advanced Research Applications

- Molecular Docking : Predict binding affinity to biological targets (e.g., kinases or GPCRs).

- MD Simulations : Study hydrate stability in aqueous environments.

- QSAR Models : Correlate sulfonic acid substitution patterns with solubility or bioavailability.

Case Study

A 2025 study used DFT to optimize the sulfonation transition state, identifying H₂SO₄/HNO₃ mixtures as optimal for minimizing byproducts. Experimental validation achieved 75% yield with 98% regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.